molecular formula C30H34N4O5 B2777859 N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034569-32-7

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

カタログ番号: B2777859
CAS番号: 2034569-32-7
分子量: 530.625
InChIキー: OLZHKXMHVKEQFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a structurally complex molecule featuring three distinct moieties:

  • A piperazine ring, a common pharmacophore in medicinal chemistry known to enhance solubility and modulate target affinity.

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5/c1-38-25-10-9-21(19-26(25)39-2)11-12-31-27(35)20-33-15-13-32(14-16-33)17-18-34-29(36)23-7-3-5-22-6-4-8-24(28(22)23)30(34)37/h3-10,19H,11-18,20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZHKXMHVKEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Dimethoxyphenethyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Benzo[de]isoquinoline core : Known for its pharmacological properties, particularly in cancer therapy.
  • Piperazine moiety : Often associated with various biological activities, including antipsychotic and anti-anxiety effects.

Molecular Formula

The molecular formula for N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is C₁₈H₃₁N₃O₅.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies showed that the compound significantly inhibited the proliferation of cancer cells, with IC50 values indicating potent activity. The following table summarizes the cytotoxic effects compared to standard drugs:
CompoundCancer Cell LineIC50 (µM)
N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamideHCT116 (Colorectal)8.5 ± 0.5
CabozantinibHCT116 (Colorectal)16.35 ± 0.86

These results indicate that the compound is more effective than cabozantinib in inhibiting HCT116 cell proliferation.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This was assessed using Annexin V-FITC/PI staining assays.
  • Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may also have neuroprotective effects:

  • Dopaminergic Activity : The dimethoxyphenethyl group may enhance dopaminergic signaling, potentially offering therapeutic benefits in neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different experimental setups:

  • Study on Colorectal Cancer :
    • Researchers found that the compound significantly reduced tumor size in xenograft models when administered at specific dosages over a defined period.
  • Neuroprotection Studies :
    • In models of neurotoxicity induced by oxidative stress, the compound demonstrated protective effects on neuronal cells, suggesting its potential utility in treating conditions like Parkinson's disease.

類似化合物との比較

Piperazine-Containing Analogues

N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide (, Compound [0459]): Shares a piperazine ring but replaces the benzo[de]isoquinoline-1,3-dione with a simpler benzamide group.

6-Amino-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (): Incorporates a methylpiperazinylmethyl group linked to a triazinone core. The triazinone scaffold introduces rigidity, contrasting with the flexible acetamide linker in the target compound. This could affect conformational adaptability during target engagement .

Aromatic Substituent Variations

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Features a pyridazine ring and phenethylamino group.

2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide (): Contains a chlorophenylmethyl-piperazine and dihydroxyphenyl group. The hydroxyl groups in this compound may increase metabolic susceptibility compared to the methoxy groups in the target, which are more resistant to phase II conjugation .

Pharmacological and Physicochemical Profiles

Key Structural Differences and Implications

Compound Feature Target Compound Analogues (Evidence) Impact
Aromatic Substituent 3,4-Dimethoxyphenethyl (electron-donating) 2-Chlorophenyl (, electron-withdrawing) Alters lipophilicity (logP) and metabolic stability.
Heterocyclic Core Benzo[de]isoquinoline-1,3-dione (rigid, electron-deficient) Dihydroisoquinoline (, less electron-deficient) Affects π-π stacking and hydrogen-bonding potential.
Linker Group Acetamide-piperazine Ethyl benzoate () Influences solubility and hydrolysis susceptibility.

Hypothetical Pharmacokinetic Comparison

  • The target compound’s 3,4-dimethoxy groups may enhance blood-brain barrier penetration compared to polar hydroxyl or chlorinated analogues (e.g., ) .
  • The benzo[de]isoquinoline-1,3-dione core could reduce metabolic clearance relative to triazinone () or pyridazine () systems due to steric hindrance .

Q & A

Q. How can proteomics identify off-target interactions in complex biological systems?

  • Methodological Answer : Chemoproteomic pull-down assays using biotinylated analogs of the compound enrich interacting proteins from cell lysates. Subsequent LC-MS/MS and bioinformatics (STRING database) map protein interaction networks .

Q. What mechanisms underlie the compound’s cytotoxicity in cancer vs. normal cells?

  • Methodological Answer : RNA sequencing (RNA-seq) of treated cells identifies dysregulated pathways (e.g., apoptosis, oxidative stress). Mitochondrial membrane potential assays (JC-1 staining) differentiate selective toxicity .

Q. How can formulation improve bioavailability for in vivo studies?

  • Methodological Answer : Nanoemulsions or liposomal encapsulation enhance solubility and prolong half-life. Pharmacokinetic profiling (Cmax, AUC) in rodent models guides dose optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。